molecular formula C25H20F4N4O2S B2912062 2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 389070-61-5

2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2912062
CAS No.: 389070-61-5
M. Wt: 516.51
InChI Key: SQLDJEFLWBWSRQ-UHFFFAOYSA-N
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Description

2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a fluorinated benzamide group, and a methoxyphenyl moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the fluorinated benzamide group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the methoxyphenyl moiety: This can be accomplished through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl moiety can be oxidized to form corresponding quinones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl moiety would yield quinones, while reduction of the triazole ring would produce dihydrotriazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring and fluorinated benzamide group could play key roles in these interactions, potentially affecting molecular targets and pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(4-methoxyphenyl)benzamide
  • 2-fluoro-N-(2-fluorophenyl)benzamide
  • 3-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-{[4-(2-methoxyphenyl)-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide stands out due to the presence of the trifluoromethyl group and the triazole ring. These features may confer unique chemical and biological properties, such as increased stability, enhanced binding affinity to biological targets, and improved pharmacokinetic profiles.

Properties

IUPAC Name

2-fluoro-N-[[4-(2-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F4N4O2S/c1-35-21-9-5-4-8-20(21)33-22(14-30-23(34)18-6-2-3-7-19(18)26)31-32-24(33)36-15-16-10-12-17(13-11-16)25(27,28)29/h2-13H,14-15H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLDJEFLWBWSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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